molecular formula C9H14N2O3S B2641574 Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate CAS No. 1823872-01-0; 494769-34-5

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate

Cat. No.: B2641574
CAS No.: 1823872-01-0; 494769-34-5
M. Wt: 230.28
InChI Key: SUJBWQJKURLRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an amine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Tert-butyl 2-amino-4-carboxylthiazole-3(2H)-carboxylate.

    Reduction: Tert-butyl 2-amino-4-hydroxymethylthiazole-3(2H)-carboxylate.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-4-methylthiazole-3(2H)-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Tert-butyl 2-amino-4-ethylthiazole-3(2H)-carboxylate: Similar structure but with an ethyl group instead of a formyl group.

    Tert-butyl 2-amino-4-benzylthiazole-3(2H)-carboxylate: Similar structure but with a benzyl group instead of a formyl group.

Uniqueness

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate is unique due to the presence of the formyl group, which can undergo specific chemical reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-4-formyl-2H-1,3-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-6(4-12)5-15-7(11)10/h4-5,7H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJBWQJKURLRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC=C1C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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